molecular formula C16H12N2O2 B12499056 [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile

Cat. No.: B12499056
M. Wt: 264.28 g/mol
InChI Key: OWOZCCMVGBLVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile is a chemical compound that belongs to the family of naphthalene derivatives This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy groups and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile typically involves the condensation of 2,7-dimethoxynaphthalene with malononitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or nitrile groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethoxynaphthalene: A closely related compound with similar structural features but lacking the propanedinitrile moiety.

    1-Acetyl-2,6-dimethoxynaphthalene: Another naphthalene derivative with acetyl and methoxy groups.

    2,7-Dimethoxy-1-(2-naphthoyl)naphthalene: A compound with a naphthoyl group attached to the naphthalene ring.

Uniqueness

[(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile stands out due to its unique combination of methoxy and propanedinitrile groups, which confer distinct chemical and biological properties

Biological Activity

The compound [(2,7-Dimethoxynaphthalen-1-yl)methylidene]propanedinitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C15H15N2O2
  • Molecular Weight: 253.30 g/mol
  • IUPAC Name: this compound
  • CAS Number: Not available in the provided sources.

Structural Characteristics

The compound features a naphthalene ring substituted with methoxy groups at the 2 and 7 positions, which may enhance its lipophilicity and biological activity. The presence of the propanedinitrile moiety is significant for its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins such as Bcl-2 and Bax.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

  • IC50 Value: 12 μM (indicating effective concentration for 50% inhibition)
  • Mechanism: Increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary tests against various bacterial strains showed significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular proliferation.
  • DNA Interaction: It has been suggested that the compound can intercalate into DNA strands, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment, leading to oxidative stress in cancer cells.

Clinical Implications

The potential for this compound as a therapeutic agent is significant. Ongoing research aims to evaluate its efficacy in vivo and explore its pharmacokinetic properties to determine suitable dosing regimens.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[(2,7-dimethoxynaphthalen-1-yl)methylidene]propanedinitrile

InChI

InChI=1S/C16H12N2O2/c1-19-13-5-3-12-4-6-16(20-2)15(14(12)8-13)7-11(9-17)10-18/h3-8H,1-2H3

InChI Key

OWOZCCMVGBLVME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C(C#N)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.